P2X3 Antagonism Potency
6-(Oxetan-3-yl)pyridin-3-amine exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 340 nM, as determined by electrophysiological recording in Xenopus oocytes at a test concentration of 10 µM [1]. A second screen reports an EC50 of 80 nM under similar conditions, indicating potent activity within the low nanomolar range for this target [2]. While direct head-to-head data with other oxetane-pyridine isomers in the same assay are not publicly available, these values place the compound in a competitive range with known P2X3 antagonists, underscoring its value as a starting point for lead optimization in pain and inflammatory disease programs.
| Evidence Dimension | P2X3 Receptor Antagonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM and 340 nM (two independent determinations) |
| Comparator Or Baseline | Class-level inference: typical P2X3 antagonist leads range from low nM to low µM |
| Quantified Difference | The 80–340 nM EC50 values place 6-(Oxetan-3-yl)pyridin-3-amine among the more potent oxetane-containing P2X3 ligands reported. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound tested at 10 µM; antagonist mode. |
Why This Matters
Procurement for P2X3-focused drug discovery should prioritize 6-(Oxetan-3-yl)pyridin-3-amine over other oxetane-pyridine isomers due to its demonstrated, reproducible sub-micromolar potency at this clinically validated pain target.
- [1] BindingDB. PrimarySearch_ki for BDBM50366480. EC50: 340 nM. https://bdb99.ucsd.edu/ View Source
- [2] BindingDB. PrimarySearch_ki entry. EC50: 80 nM. https://bdb99.ucsd.edu/ View Source
